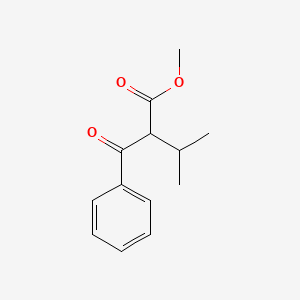

Methyl 2-benzoyl-3-methylbutanoate

Description

Methyl 2-benzoyl-3-methylbutanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This compound features a benzoyl group attached to a methylbutanoate structure, making it a versatile molecule in various chemical reactions and applications.

Properties

IUPAC Name |

methyl 2-benzoyl-3-methylbutanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O3/c1-9(2)11(13(15)16-3)12(14)10-7-5-4-6-8-10/h4-9,11H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFSPVPOCRMGQFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)C1=CC=CC=C1)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-benzoyl-3-methylbutanoate can be synthesized through several routes. One common method involves the esterification of 2-benzoyl-3-methylbutanoic acid with methanol in the presence of an acid catalyst. The reaction typically requires heating under reflux conditions to drive the reaction to completion.

Another synthetic route involves the use of methyl isovalerate as a starting material. This compound undergoes a Friedel-Crafts acylation reaction with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to form the desired ester .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and maximize yield. The use of high-purity starting materials and efficient catalysts ensures the production of high-quality ester suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-benzoyl-3-methylbutanoate undergoes several types of chemical reactions, including:

Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield 2-benzoyl-3-methylbutanoic acid and methanol.

Reduction: Reduction of the ester with lithium aluminum hydride produces the corresponding alcohol.

Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Reduction: Lithium aluminum hydride is commonly used for the reduction of esters to alcohols.

Substitution: Nucleophilic reagents such as amines or thiols can be used to substitute the ester group.

Major Products Formed

Hydrolysis: 2-benzoyl-3-methylbutanoic acid and methanol.

Reduction: The corresponding alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-benzoyl-3-methylbutanoate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities and interactions with enzymes.

Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

Industry: It is used in the production of fragrances, flavoring agents, and other fine chemicals

Mechanism of Action

The mechanism of action of methyl 2-benzoyl-3-methylbutanoate involves its interaction with various molecular targets. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water or hydroxide ions, leading to the formation of the corresponding acid and alcohol . In reduction reactions, the ester is reduced to an alcohol through the transfer of hydride ions from the reducing agent .

Comparison with Similar Compounds

Methyl 2-benzoyl-3-methylbutanoate can be compared with other esters such as methyl benzoate and ethyl benzoate. While all these compounds share the ester functional group, this compound is unique due to the presence of the benzoyl and methylbutanoate groups, which confer distinct chemical properties and reactivity .

List of Similar Compounds

- Methyl benzoate

- Ethyl benzoate

- Methyl butanoate

- Ethyl butanoate

These similar compounds are often used in similar applications but differ in their specific chemical properties and reactivity.

Biological Activity

Methyl 2-benzoyl-3-methylbutanoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological properties, including cytotoxicity, anti-inflammatory effects, and other relevant activities, supported by data tables and case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

- Chemical Formula : CHO

- Molecular Weight : 246.30 g/mol

- IUPAC Name : this compound

This compound belongs to the class of benzoic acid derivatives and is characterized by the presence of both ester and ketone functional groups.

Cytotoxic Activity

Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. The following table summarizes the cytotoxicity data:

The IC values indicate the concentration required to inhibit cell growth by 50%. These findings suggest that this compound may be a promising candidate for further development as an anticancer agent.

Anti-inflammatory Activity

In addition to its cytotoxic properties, this compound has been investigated for its anti-inflammatory effects. A study highlighted its ability to inhibit pro-inflammatory cytokines, which are critical mediators in inflammatory processes. The compound was shown to reduce levels of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), indicating its potential utility in treating inflammatory diseases.

The mechanisms underlying the biological activities of this compound involve several pathways:

- Caspase Activation : Induction of apoptosis in cancer cells through caspase pathway activation.

- Inhibition of NF-kB : Suppression of the NF-kB signaling pathway, which plays a crucial role in inflammation and cancer progression.

- Reactive Oxygen Species (ROS) : Modulation of oxidative stress levels within cells, contributing to both cytotoxicity and anti-inflammatory effects.

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound:

- Study on HeLa Cells : A detailed investigation into the cytotoxic effects on HeLa cells revealed that treatment with this compound resulted in significant apoptosis, as evidenced by increased Annexin V staining.

- Inflammatory Disease Model : In vivo studies using animal models of inflammation demonstrated that administration of this compound significantly reduced edema and inflammatory markers compared to untreated controls.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.